molecular formula C16H30O4P B1581210 Lead bis(2-ethylhexanoate) CAS No. 301-08-6

Lead bis(2-ethylhexanoate)

Cat. No. B1581210
CAS RN: 301-08-6
M. Wt: 494 g/mol
InChI Key: RUCPTXWJYHGABR-UHFFFAOYSA-L
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Description

Lead bis(2-ethylhexanoate) is a compound with the CAS Number: 301-08-6 . It is a lead salt of 2-ethylhexanoic acid . It is widely used in paint and advanced color printing industries as a drying agent and lubricating oil additive . It is also used as a solvent in metal-organic deposition (MOD) processes .


Synthesis Analysis

Lead bis(2-ethylhexanoate) can be synthesized by the reaction of sodium 2-ethylhexanoate with lead sulfate .


Molecular Structure Analysis

The molecular formula of Lead bis(2-ethylhexanoate) is C16H30O4Pb . The molecular weight is 493.61 . The InChI code is 1S/C8H16O2.Pb/c1-3-5-6-7 (4-2)8 (9)10;/h7H,3-6H2,1-2H3, (H,9,10) .


Chemical Reactions Analysis

Lead bis(2-ethylhexanoate) is a common solvent in metal-organic deposition (MOD) processes . It has been used in the synthesis of intermetallic PtPb nanoparticles by the chemical reduction of dimethyl (1,5-cyclooctadiene)platinum and lead (II)2-ethylhexanoate by sodium naphthalide in THF or diglyme .


Physical And Chemical Properties Analysis

Lead bis(2-ethylhexanoate) appears as a yellow paste . It is insoluble in water but soluble in ethyl ether and benzene . It has a specific gravity of 1.56 . It is stable under normal conditions .

Mechanism of Action

Target of Action

Lead bis(2-ethylhexanoate) is a complex compound that primarily targets the process of metal-organic deposition (MOD). It is commonly used as a solvent in this process . The role of Lead bis(2-ethylhexanoate) in this context is to facilitate the deposition of metal-organic compounds on various substrates.

Mode of Action

The interaction of Lead bis(2-ethylhexanoate) with its targets involves the formation of coordination complexes with carboxylate ligands . This interaction results in changes in the physical and chemical properties of the substances involved, enabling the deposition of metal-organic compounds on substrates.

Biochemical Pathways

The biochemical pathways affected by Lead bis(2-ethylhexanoate) are primarily related to the synthesis of intermetallic nanoparticles. For instance, it has been used in the chemical reduction of dimethyl (1,5-cyclooctadiene)platinum to synthesize intermetallic PtPb nanoparticles . The downstream effects of these pathways include the formation of films on silicon solutions by spin coating .

Pharmacokinetics

It is known that lead compounds can be harmful if swallowed or inhaled, and may cause damage to organs through prolonged or repeated exposure . The bioavailability of Lead bis(2-ethylhexanoate) would be influenced by these factors.

Result of Action

The molecular and cellular effects of Lead bis(2-ethylhexanoate)'s action primarily involve changes in the physical and chemical properties of substances in the MOD process. This results in the deposition of metal-organic compounds on various substrates .

Action Environment

The action, efficacy, and stability of Lead bis(2-ethylhexanoate) can be influenced by various environmental factors. For instance, the compound should be used only outdoors or in a well-ventilated area to minimize the risk of inhalation . Additionally, it should be stored in a locked up place to ensure safety .

Safety and Hazards

Lead bis(2-ethylhexanoate) is toxic and can cause harm by inhalation and if swallowed . It may cause harm to the unborn child and there is a danger of cumulative effects . It may cause slight to mild irritation of the eyes . It is also a flammable material and can cause irritation to skin, eye, and the respiratory system .

properties

IUPAC Name

2-ethylhexanoate;lead(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H16O2.Pb/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUCPTXWJYHGABR-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Pb+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O4Pb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50890498
Record name Hexanoic acid, 2-ethyl-, lead(2+) salt (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50890498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

493 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lead bis(2-ethylhexanoate)

CAS RN

301-08-6, 68187-37-1
Record name Hexanoic acid, 2-ethyl-, lead(2+) salt (2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000301086
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lead, 2-ethylhexanoate tall-oil fatty acids complexes
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068187371
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanoic acid, 2-ethyl-, lead(2+) salt (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexanoic acid, 2-ethyl-, lead(2+) salt (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50890498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lead bis(2-ethylhexanoate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.553
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Lead, 2-ethylhexanoate tall-oil fatty acids complexes
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.062.790
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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